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Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinic acid

Cat. No.: B074752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-
(hydroxymethyl)picolinic acid, a pyridine derivative of interest in medicinal chemistry and

materials science. The document summarizes key data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive

spectroscopic profile of the compound. Detailed experimental protocols are also provided to

ensure reproducibility.

Spectroscopic Data Summary
The structural elucidation of 6-(hydroxymethyl)picolinic acid (IUPAC name: 6-

(hydroxymethyl)pyridine-2-carboxylic acid) is supported by a combination of spectroscopic

techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and MS are

presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-(Hydroxymethyl)picolinic Acid
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.73 d 1H 8.0 H-3

8.47 d 1H 8.0 H-5

8.34 d 1H 8.0 H-4

5.05 s 2H - -CH₂-

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 6-(Hydroxymethyl)picolinic Acid

Chemical Shift (δ) ppm Assignment

167.5 C=O (Carboxylic Acid)

160.2 C-6

148.9 C-2

140.1 C-4

127.8 C-5

124.5 C-3

63.8 -CH₂-

Note: Predicted data based on computational models and analysis of similar structures.

Experimental data is not readily available in the searched literature.

Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for 6-(Hydroxymethyl)picolinic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad
O-H stretch (Carboxylic Acid

and Alcohol)

~1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1450 Medium
C=C and C=N stretch (Pyridine

Ring)

~1250 Medium
C-O stretch (Carboxylic

Acid/Alcohol)

~1050 Medium C-O stretch (Alcohol)

Note: Characteristic absorption ranges are provided. Specific peak values from experimental

data are not readily available in the searched literature.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 6-(Hydroxymethyl)picolinic Acid

m/z Relative Intensity (%) Assignment

153 - [M]⁺ (Molecular Ion)

135 - [M - H₂O]⁺

108 - [M - COOH]⁺

78 - [Pyridine ring fragment]⁺

Note: Expected fragmentation pattern. The relative intensities are dependent on the specific

ionization method and conditions.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 6-(hydroxymethyl)picolinic acid is prepared by dissolving approximately 10-20

mg of the solid sample in a suitable deuterated solvent, such as methanol-d4 (CD₃OD). The

solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid 6-(hydroxymethyl)picolinic acid can be obtained using the KBr

pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis is performed using an electron ionization (EI) source. A small amount of

the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with

a high-energy electron beam (typically 70 eV). The resulting positively charged ions and

fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships
The following diagram illustrates the workflow for the spectroscopic analysis of 6-
(hydroxymethyl)picolinic acid and the relationship between the different analytical

techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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